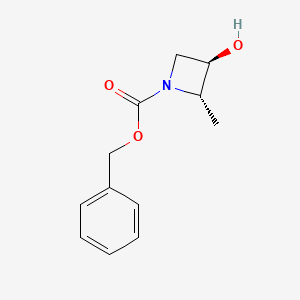

benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

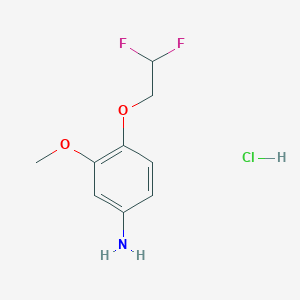

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a four-membered azetidine ring, which is relatively rare and offers unique reactivity and stability properties. The presence of both hydroxyl and carboxylate functional groups makes it a versatile intermediate in various chemical syntheses.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analogs

The synthesis of azetidine derivatives, including those related to benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate, has been a subject of interest due to their potential as building blocks in pharmaceuticals. Soriano et al. (1980) reported the synthesis of a novel isomeric analog of dl-proline, demonstrating the versatility of azetidine compounds in synthesizing abnormally high molecular weight polypeptides, suggesting potential applications in peptide research and drug design (Soriano, Podraza, & Cromwell, 1980).

Enantioselective Biotransformations

Enantioselective biotransformations of azetidine derivatives highlight their significance in producing enantiomerically pure compounds. Leng et al. (2009) described the use of Rhodococcus erythropolis AJ270 to catalyze the biotransformation of racemic 1-benzylazetidine-2-carbonitriles into azetidine-2-carboxylic acids and their amide derivatives, demonstrating high yields and excellent enantiomeric excess. This process illustrates the potential of azetidine derivatives in synthesizing chiral building blocks for pharmaceutical applications (Leng, Wang, Pan, Huang, & Wang, 2009).

Application in S1P Receptor Modulation

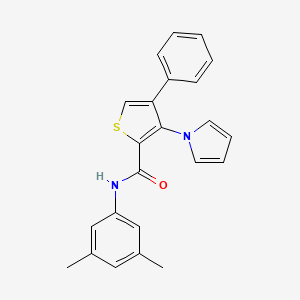

The discovery of Siponimod (BAF312), a potent and selective S1P receptor modulator, underscores the therapeutic potential of azetidine derivatives. Pan et al. (2013) explored the structure-activity relationships of alkoxyimino derivatives, leading to the identification of Siponimod. This compound, derived from azetidine-based structural frameworks, has completed phase 2 clinical trials for treating relapsing-remitting multiple sclerosis, showcasing the clinical relevance of azetidine derivatives (Pan et al., 2013).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce an effect. While the specific mechanism of action for benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is not known, similar compounds have been studied for their biological activity. For example, (2S,3R)-3-methylglutamate (3MeGlu) is a selective inhibitor of excitatory amino acid transporters GLT-1, EAAT2, and EAAT4 and is used as a key tool in the study of general EAAT function .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. While the specific safety data for benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is not available, similar compounds such as (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride have safety data available .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective reduction of cyclobutenones using ene-reductases . Another method involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to give the corresponding enoate, which is then subjected to diastereoselective 1,4-addition reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory methods mentioned above. Flow microreactor systems have been developed for the efficient and sustainable synthesis of similar compounds, which could be adapted for the industrial production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Eigenschaften

IUPAC Name |

benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBGNZSVKCRDFF-GXSJLCMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2674117.png)

![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)

![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)

![1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE](/img/structure/B2674133.png)

![N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2674136.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2674138.png)